molecular formula C9H13ClF3NO2 B2609371 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 1373358-44-1

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2609371
CAS No.: 1373358-44-1
M. Wt: 259.65
InChI Key: GCYDFBGIHYBEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with a trifluoromethyl (-CF₃) group and an amino (-NH₂) substituent at the 6-position, alongside a carboxylic acid (-COOH) moiety at the 2-position. The spiro[3.3]heptane core imposes structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical applications .

Properties

IUPAC Name

2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2.ClH/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15;/h5H,1-4,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDFBGIHYBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core, followed by the introduction of the trifluoromethyl group and the amino group. The final step involves the conversion of the free acid to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a valuable candidate for drug design, particularly in the development of new therapeutic agents targeting various diseases.

Potential Therapeutic Uses :

  • Antidepressants : Research indicates that compounds with spirocyclic structures can exhibit psychoactive properties, suggesting potential applications in treating mood disorders.
  • Antiviral Agents : The trifluoromethyl group may enhance the compound's ability to interact with viral proteins, making it a candidate for antiviral drug development.

Studies have shown that spiro compounds can exhibit diverse biological activities, including:

  • Antimicrobial Properties : Investigations into its efficacy against various bacterial strains are ongoing.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic diseases.

Synthesis and Chemical Reactions

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex organic compounds.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound aimed at enhancing serotonin receptor activity. The results indicated promising antidepressant-like effects in animal models, warranting further investigation into its mechanism of action.

Case Study 2: Antiviral Activity

In research conducted by a pharmaceutical company, derivatives of 6-amino-6-(trifluoromethyl)spiro[3.3]heptane were screened for antiviral activity against influenza viruses. The findings revealed several analogs with significant inhibitory effects on viral replication, suggesting potential applications in antiviral therapies.

Mechanism of Action

The mechanism of action of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Spiro[3.3]heptane Derivatives

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 6) Additional Functional Groups Molecular Weight Key Properties/Applications References
6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride -NH₂, -CF₃ -COOH (Position 2) ~275.7 (est.) High rigidity, zwitterionic behavior, potential CNS activity
6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid -OCH₃, -CF₃ -COOH (Position 2) ~280.2 Reduced basicity, improved lipophilicity
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid -Boc-NH₂ -COOH (Position 2) 255.31 Protected amine, intermediate in peptide synthesis
2-Thiaspiro[3.3]heptan-6-amine hydrochloride -NH₂ Sulfur atom in ring 165.68 Altered electronic properties, potential thiol reactivity
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride -NH₂ -COOCH₃ (Position 2) ~219.7 Ester prodrug, enhanced membrane permeability
Key Observations:
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound confers greater electronegativity and metabolic resistance compared to methoxy (-OCH₃), which may enhance blood-brain barrier penetration .
  • Amino Protection: The Boc-protected analog (255.31 Da) serves as a synthetic intermediate, whereas the free amino group in the target compound enables zwitterionic behavior, improving aqueous solubility .

Physicochemical Properties

  • Zwitterionic Behavior : The coexistence of -NH₂ and -COOH in the target compound promotes solubility in polar solvents, contrasting with esterified analogs (e.g., methyl ester) designed for passive diffusion .
  • Lipophilicity : The trifluoromethyl group increases LogP compared to Boc-protected or hydroxylated derivatives, balancing solubility and membrane permeability .
  • Crystallinity : Hydrochloride salt formation enhances crystallinity and stability, critical for formulation compared to free acids or unprotected amines .

Biological Activity

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a compound with notable structural features that suggest potential biological activity. It is characterized by the presence of a spirocyclic structure, which is often associated with unique pharmacological properties. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • CAS Number : 1373358-44-1
  • Molecular Formula : C9H13ClF3NO2
  • Molecular Weight : 259.66 g/mol
  • Purity : 97% .

The spirocyclic structure of the compound is believed to influence its interaction with biological targets, particularly enzymes involved in metabolic pathways. Research has indicated that compounds with similar structures can act as inhibitors of key enzymes, such as glutamate racemase, which is essential for bacterial cell wall synthesis .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of spirocyclic compounds. For instance, spiro[3.3]heptane derivatives have shown promising results against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer . The inhibitory activity of various derivatives was measured, revealing that certain substitutions can enhance efficacy.

CompoundInhibitory Concentration (µM)Target
Compound A10Glutamate Racemase
Compound B25H. pylori
Compound C15Bacterial Cell Wall Synthesis

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various spirocyclic amino acids against H. pylori. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 10 µM, suggesting potential for therapeutic applications in treating infections caused by this pathogen .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme glutamate racemase, where several spirocyclic analogs were synthesized and tested for their inhibitory effects. The findings demonstrated a correlation between structural modifications and enhanced inhibitory potency, with some compounds showing up to 50% inhibition at lower concentrations .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a subject of interest in medicinal chemistry. Modifications in the trifluoromethyl group and the carboxylic acid moiety have been explored to optimize binding affinity and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride, and how do intermediates influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving spirocyclic intermediates. For example, methyl 6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylate ( ) is a key intermediate for introducing the trifluoromethyl group. Reaction conditions such as THF solvent and triethylamine (Et₃N) as a base ( ) are critical for deprotonation and avoiding side reactions. Purification via column chromatography or recrystallization is recommended to isolate high-purity fractions. Monitor intermediates using thin-layer chromatography (TLC) to optimize reaction progress .

Q. How should researchers characterize the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm spirocyclic geometry and trifluoromethyl substitution. X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated in phosphazene-based spiro compounds ( ). Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies carboxylic acid and ammonium chloride functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt ACS reagent-grade handling practices ( ). Use PPE (gloves, goggles, masks) to avoid inhalation or skin contact, as analogous spiro compounds with halogen substituents may cause irritation ( ). Work in a fume hood, and dispose of waste via neutralization protocols for hydrochlorides .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence the compound’s conformational stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 1–12) and analyze degradation products via HPLC-MS. The rigid spiro structure may resist ring-opening under acidic conditions compared to non-spiro analogs. Compare results with stability data for 6,6-difluorospiro[3.3]heptane derivatives ( ) to assess trifluoromethyl vs. difluoro effects .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group during functionalization?

  • Methodological Answer : Use DFT calculations to model electronic effects of the CF₃ group on neighboring amino and carboxylic acid moieties. Experimental validation via kinetic studies (e.g., monitoring substituent exchange rates under nucleophilic conditions) can clarify steric vs. electronic dominance. Reference analogous studies on tert-butyl carbamate-protected spiro amines ( ) .

Q. How does stereochemical configuration at the 6-amino position affect biological or catalytic activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using chiral HPLC columns) or asymmetric catalysis. Test activity in biological assays (e.g., enzyme inhibition) or as ligands in metal-catalyzed reactions. Compare with racemic mixtures to quantify enantiomeric excess (ee) impacts. This approach mirrors strategies for articaine hydrochloride derivatives () .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer : Employ UPLC-MS/MS with ion-pairing reagents to separate polar impurities (e.g., residual tert-butyl carbamate). Validate methods using reference standards for pharmaceutical hydrochlorides (). For non-UV-active impurities, use charged aerosol detection (CAD) .

Data Contradictions & Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodological Answer : Variability may stem from moisture-sensitive intermediates (e.g., tert-butyl carbamate) or inconsistent purification. Replicate protocols under inert atmosphere (N₂/Ar) and compare yields with literature ( ). Use Karl Fischer titration to control solvent moisture .

Q. Conflicting stability data for hydrochloride salts in aqueous media: How to validate?

  • Methodological Answer : Reanalyze degradation products under controlled conditions (temperature, light exposure). Cross-reference with pharmacopeial guidelines for hydrochloride stability ( ) and spiro compound degradation pathways ( ). Use accelerated stability studies (40°C/75% RH) to model long-term behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.